Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a methyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with enzyme active sites. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the methyl group.
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate (isomer): Different stereochemistry but similar functional groups.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a tert-butyl ester, which provide distinct reactivity and stability. The methyl group further enhances its chemical properties, making it a valuable intermediate in various synthetic applications .
Biological Activity
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate (TBHMP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and medicinal chemistry. This article provides an overview of the biological activity of TBHMP, including its mechanisms of action, relevant case studies, and research findings.
TBHMP has the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. The compound features a piperidine ring, which is significant for its biological activity. It is synthesized through the reaction of 4-hydroxy-2-methylpiperidine with tert-butyl chloroformate in the presence of a base like triethylamine, typically under inert conditions to prevent side reactions.
The biological activity of TBHMP can be attributed to its structural features:
- Hydroxyl Group : This functional group can form hydrogen bonds with biological molecules, influencing enzyme activity.
- Piperidine Ring : The ring structure allows for interactions with enzyme active sites, modulating biochemical pathways.
1. Neuroprotective Effects
Recent studies have highlighted TBHMP's role as a neuroprotective agent. It has been shown to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease:
- In Vitro Studies : TBHMP demonstrated a significant reduction in amyloid beta peptide (Aβ) aggregation (85% inhibition at 100 µM), which is associated with neurodegenerative processes .
- Cell Viability : In astrocyte cultures treated with Aβ1-42, TBHMP improved cell viability from 43.78% to 62.98%, indicating protective effects against Aβ-induced toxicity .
2. Antioxidant Activity
Compounds with hydroxyl groups often exhibit antioxidant properties. TBHMP's antioxidant capability was evaluated through malondialdehyde (MDA) levels in scopolamine-induced oxidative stress models:
- MDA Levels : Treatment with TBHMP resulted in reduced MDA levels compared to control groups, suggesting its potential to mitigate oxidative stress in neuronal environments .
Study on Neuroprotection
A study investigated the effects of TBHMP on astrocytes exposed to Aβ1-42:
Treatment | Cell Viability (%) | TNF-α Production (pg/mL) |
---|---|---|
Control | 100 | Baseline |
Aβ1-42 | 43.78 | Elevated |
Aβ1-42 + TBHMP | 62.98 | Reduced |
The results indicated that while TBHMP did not completely restore cell viability, it provided significant protection against Aβ-induced cytotoxicity by reducing inflammatory cytokines like TNF-α .
Comparative Analysis with Other Compounds
TBHMP was compared to other known neuroprotective agents like galantamine:
Compound | IC50 (nM) | Mechanism |
---|---|---|
TBHMP | 15.4 (β-secretase) | Inhibition of Aβ aggregation |
Galantamine | Not specified | Cholinesterase inhibition |
Both compounds exhibited protective effects but differed in their mechanisms and potency against specific targets .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152491-42-4 | |
Record name | rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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